5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid
Description
5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid (CAS: 1424351-59-6, molecular weight: 494.45 g/mol) is a tetracarboxylic acid ligand featuring a fluorene core substituted with a ketone group at the 9-position and two isophthalic acid moieties at the 2,7-positions. The 9-oxo group introduces electron-withdrawing effects, enhancing the ligand’s polarity and influencing its coordination behavior. This compound is primarily used in synthesizing metal-organic frameworks (MOFs) with tailored pore geometries and functionalities, particularly for applications in gas adsorption and catalysis. Its rigid, planar structure promotes the formation of stable, porous architectures .
Properties
Molecular Formula |
C29H16O9 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5-[7-(3,5-dicarboxyphenyl)-9-oxofluoren-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
RRKFNFUOAWYRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)C4=C2C=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Detailed Stepwise Synthesis
Synthesis of 2,7-Dibromo-9H-fluorene Derivative
The starting fluorene core is brominated at the 2 and 7 positions to give 2,7-dibromo-9H-fluorene or its derivatives (e.g., 9,9-dimethylfluorene). This brominated intermediate is essential for subsequent lithiation and cross-coupling steps.
Lithiation and Borylation to Form Boronic Acid Intermediates
- The dibromo-fluorene is dissolved in tetrahydrofuran (THF) and cooled to approximately -65 to -78 °C under an inert atmosphere (argon or nitrogen).
- n-Butyllithium (1.0–2.5 M in hexane) is slowly added to effect lithium-halogen exchange, generating a dilithiated intermediate.
- After stirring at low temperature (around -70 °C) for several hours (typically 1–6 hours), triisopropyl borate or boronic acid triisopropoxide is added slowly to quench the reaction and form the corresponding boronate ester.
- The reaction mixture is then warmed to room temperature and stirred overnight.
- Acid workup with dilute hydrochloric acid (pH adjusted to 3–5) is performed to hydrolyze the boronate ester to the boronic acid.
- The product is extracted with ethyl acetate, washed, dried, and isolated by crystallization or filtration.
Yield: Typically 70–80% for this step.
Suzuki-Miyaura Cross-Coupling with Brominated Isophthalic Acid Derivatives
- The boronic acid intermediate is reacted with 2-bromoisophthalic acid or its esters in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
- The reaction is carried out in a biphasic solvent system (e.g., toluene/water or THF/water) with a base such as sodium carbonate or potassium carbonate.
- The mixture is refluxed under an inert atmosphere (argon) for 4–10 hours.
- After completion, the organic layer is separated, washed, dried, and the solvent removed by rotary evaporation.
- The crude product is purified by recrystallization (commonly from ethanol or ethyl acetate) to yield the target diisophthalic acid derivative.
Yield: Approximately 50–70% per coupling step.
Representative Experimental Data Table
| Step | Reactants & Conditions | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,7-Dibromo-9,9-dimethylfluorene + n-BuLi | - | THF | -78 °C to RT | 1–6 h | 70–80 | Lithiation and borylation |
| 2 | Boronic acid intermediate + 2-bromoisophthalic acid | Pd(PPh3)4 / Na2CO3 | Toluene / Water | Reflux | 8–10 h | 50–70 | Suzuki coupling |
| 3 | Purification | - | Ethanol or Ethyl acetate | RT | - | - | Recrystallization |
Analysis of Preparation Methods
Advantages
- Regioselectivity: Lithiation at low temperature ensures selective functionalization at 2,7-positions.
- Efficiency: Suzuki coupling is a robust, high-yielding method for C–C bond formation.
- Scalability: The reactions are amenable to scale-up with standard laboratory equipment.
Challenges
- Low to Moderate Yields: Some steps, especially coupling, show moderate yields (~50%), requiring optimization.
- Air Sensitivity: Organolithium reagents and boronic acids require inert atmosphere handling.
- Purification: Multiple recrystallizations may be necessary to achieve high purity.
Summary of Key Literature Findings
- The preparation of 5,5'-(9-oxo-9H-fluorene-2,7-diyl)diisophthalic acid relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between boronic acid derivatives of fluorene and brominated isophthalic acid esters.
- Lithiation and borylation steps are critical for introducing boronic acid functionality with good yields and regioselectivity.
- The final compound is isolated as a white crystalline solid, consistent with literature reports.
- Molecular formula confirmed as C29H16O9 with a molar mass of approximately 508.43 g/mol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorene core is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the fluorene core to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorene-9,9-dione derivatives, while reduction can produce fluorene-9-ol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of various organic compounds and materials. It is particularly useful in the development of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions .
Biology and Medicine: Its unique structural properties allow it to interact with biological molecules in specific ways, making it a valuable tool in biomedical research .
Industry: In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications .
Mechanism of Action
The mechanism of action of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable coordination complexes that can catalyze various chemical reactions. In biological systems, it can interact with proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
5,5′-(Naphthalene-2,7-diyl)diisophthalic Acid (H4L3)
- Structure: Central naphthalene core (non-oxidized) with two isophthalic acid groups.
- Key Differences : Lacks the electron-withdrawing 9-oxo group, resulting in reduced polarity. The naphthalene core provides a smaller conjugated system compared to fluorene.
- Applications : Used in MOFs for CO₂ adsorption; its smaller pore size (vs. fluorene-based ligands) limits gas storage capacity but enhances selectivity for smaller molecules .
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, similar to fluorene derivatives but without post-functionalization for oxidation .
5,5′-(Anthracene-9,10-diyl)diisophthalic Acid (H4DPATC)
- Structure : Anthracene core with extended conjugation and hydroxyl groups at the 9,10-positions.
- Key Differences : Anthracene’s larger aromatic system enhances π-π interactions and photoluminescence properties. Hydroxyl groups introduce hydrogen-bonding sites.
- Applications : Uranyl-based MOFs (e.g., HNU-39) exhibit pH-responsive fluorescence, useful in nuclear waste sensing .
- Performance : Higher CO₂ uptake than fluorene-based MOFs due to larger pores and stronger host-guest interactions .
5,5’-(Pyridine-3,5-diyl)diisophthalic Acid (H4PyDIP)
- Structure : Pyridine spacer instead of a fused aromatic core.
- Key Differences : The nitrogen-rich pyridine unit enables Lewis acid-base interactions, enhancing selectivity for CO₂ over CH₄.
- Applications: MOFs with Zn(II) nodes show exceptional CO₂/N₂ selectivity (up to 25:1 at 298 K) .
- Limitations : Reduced thermal stability compared to fluorene-based ligands due to weaker π-conjugation .
5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic Acid
- Structure : Linear butadiyne linker between isophthalic acid groups.
- Key Differences : The sp-hybridized carbon chain imparts rigidity and linearity, favoring 1D or 2D coordination polymers.
- Applications : Used in conductive polymers and liquid crystals for optoelectronic devices .
- Synthesis : Requires alkyne coupling reactions, distinct from the cross-coupling methods for aromatic-core ligands .
5,5'-(Hydroxyphosphoryl)diisophthalic Acid
- Structure: Phosphoryl group replaces one carboxylic acid, introducing a strong hydrogen-bond donor.
- Key Differences : The phosphoryl group enhances acidity (pKa ~1.5) and enables dual coordination modes (carboxylate and phosphate).
- Applications : Proton-conductive materials and catalysts for acid-driven reactions .
Comparative Data Table
| Compound | Central Unit | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid | Fluorene (9-oxo) | 4 × COOH | 494.45 | CO₂ adsorption, stable MOFs |
| 5,5′-(Naphthalene-2,7-diyl)diisophthalic acid | Naphthalene | 4 × COOH | 436.38 | Selective gas adsorption |
| 5,5′-(Anthracene-9,10-diyl)diisophthalic acid | Anthracene (9,10-OH) | 4 × COOH, 2 × OH | 520.44 | Fluorescence sensing, large-pore MOFs |
| 5,5’-(Pyridine-3,5-diyl)diisophthalic acid | Pyridine | 4 × COOH | 408.33 | CO₂/N₂ separation |
| 5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid | Butadiyne | 4 × COOH | 386.34 | Conductive polymers |
| 5,5'-(Hydroxyphosphoryl)diisophthalic acid | Isophthalate | 2 × COOH, 1 × PO(OH) | 394.23 | Proton conduction, catalysis |
Research Findings and Trends
- Fluorene vs. Naphthalene/Anthracene : Fluorene-based ligands balance conjugation and rigidity, enabling MOFs with moderate pore sizes (6–12 Å) and high stability. Anthracene derivatives excel in luminescence but face challenges in framework flexibility .
- Electron-Withdrawing Groups : The 9-oxo group in the target compound enhances CO₂ affinity via dipole interactions, achieving adsorption capacities of ~3.5 mmol/g at 1 bar .
- Emerging Applications : Phosphorylated and pyridine-containing variants are gaining traction in proton exchange membranes and industrial gas separations .
Biological Activity
5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid, with the CAS number 1588979-47-8, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings and case studies.
- Molecular Formula : C29H16O9
- Molar Mass : 508.43 g/mol
- Structural Formula : The compound features a fluorene backbone with two isophthalic acid moieties, contributing to its unique chemical behavior.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For instance, compounds derived from 2,7-dichloro-9H-fluorene have shown promising activity against multidrug-resistant bacterial strains. The mechanism of action often involves the inhibition of the dihydrofolate reductase (DHFR) enzyme, crucial for bacterial growth and DNA synthesis .
Case Study: Antimicrobial Efficacy
A study investigated various fluorene derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition (ZOI) values were notably high compared to standard antibiotics:
| Compound | Pathogen | ZOI (mm) |
|---|---|---|
| 5g | S. aureus | 10 |
| 5h | S. aureus | 11 |
| 5j | E. coli | 10 |
| 5j | P. aeruginosa | 8 |
These findings suggest that modifications to the fluorene structure can enhance antimicrobial activity against resistant strains .
Anticancer Activity
In addition to antimicrobial effects, fluorene derivatives have been evaluated for their anticancer properties. Specifically, compounds based on the fluorene structure have been tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
Case Study: Anticancer Efficacy
A comparative study demonstrated that certain synthesized compounds showed superior efficacy against cancer cell lines when compared to traditional chemotherapeutics like Taxol:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Fluorene Derivative A | A549 | <10 |
| Fluorene Derivative B | MDA-MB-231 | <15 |
The study utilized fluorescence-activated cell sorting (FACS) and molecular docking studies to elucidate the binding interactions of these compounds with key enzymes involved in cancer cell proliferation .
The biological activity of 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid is primarily attributed to its ability to inhibit DHFR. This enzyme plays a critical role in nucleotide synthesis, and its inhibition leads to impaired DNA replication in both bacteria and cancer cells:
-
Antimicrobial Action :
- Inhibition of DHFR disrupts folate metabolism in bacteria.
- Results in decreased DNA synthesis and bacterial growth.
-
Anticancer Action :
- Similar inhibition mechanism affects rapidly dividing cancer cells.
- Leads to apoptosis or cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid, and how can its purity be confirmed?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or palladium-catalyzed reactions to attach isophthalic acid groups to the fluorenone core. Key steps include purification via column chromatography and recrystallization. Purity confirmation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity. Mass spectrometry (MS) further validates molecular weight .
Q. What techniques are recommended for structural elucidation of 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and spatial arrangement. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and differential scanning calorimetry (DSC) to assess thermal stability. Powder X-ray diffraction (PXRD) ensures crystallinity and phase purity .
Q. What safety protocols are essential when handling 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid in laboratory settings?
- Methodological Answer : The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Handling requires PPE (gloves, lab coat, goggles), a fume hood for weighing/dispensing, and emergency eyewash/shower access. First-aid measures for exposure include rinsing skin/eyes with water for 15 minutes and seeking medical attention. Safety data sheets (SDS) must be consulted prior to use .
Advanced Research Questions
Q. How can 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid be integrated into membrane technologies for selective separation processes?
- Methodological Answer : The compound’s rigid fluorene backbone and carboxylic acid groups enable its use in mixed-matrix membranes (MMMs) for gas separation (e.g., CO₂/N₂). Researchers should optimize polymer compatibility (e.g., polyimide blends) and evaluate permeability/selectivity using the Maxwell model. Testing under varying pressures (1–10 bar) and temperatures (25–60°C) quantifies performance .
Q. What theoretical frameworks guide the investigation of electronic properties in 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport behavior. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, which are validated experimentally via spectrophotometry. Marcus theory can further analyze electron transfer kinetics in photovoltaic applications .
Q. How can AI-driven process simulation tools optimize the synthesis of 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid?
- Methodological Answer : Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction conditions (catalyst loading, solvent ratio) by training on historical yield data. COMSOL Multiphysics models reaction kinetics and mass transfer in flow reactors. Real-time adjustments via automated feedback loops improve reproducibility .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Researchers should re-run DFT simulations with explicit solvent models (e.g., PCM) and larger basis sets (e.g., cc-pVTZ). Experimental validation via 2D NMR (COSY, HSQC) and variable-temperature studies clarifies dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
